N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides It features a pyridine ring substituted with dimethyl groups at positions 4 and 6, a phenyl group, and a phenylsulfanyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl groups at positions 4 and 6. The phenyl and phenylsulfanyl groups are then attached through a series of substitution reactions. The final step involves the formation of the acetamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler acetamide derivative.
Substitution: The phenyl and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce simpler acetamide derivatives.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyridine ring and the phenylsulfanyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyridin-2-yl)-2-(2-methylphenyl)acetamide
- N-(4,6-dimethylpyridin-2-yl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20N2OS |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H20N2OS/c1-15-13-16(2)22-19(14-15)23-21(24)20(17-9-5-3-6-10-17)25-18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,22,23,24) |
InChI Key |
NEONFXBTPFXETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.